Cas no 2503204-04-2 (1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride)

1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemically synthesized compound featuring a pyrrolidine core with a tert-butyl group at the 1-position and a substituted phenyl ring at the 4-position. The presence of fluorine and methoxy groups on the phenyl ring enhances its potential as a versatile intermediate in medicinal chemistry, particularly for drug discovery and development. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is of interest for its structural complexity and potential applications in designing bioactive molecules, such as enzyme inhibitors or receptor modulators. Its well-defined stereochemistry further supports precise pharmacological studies.
1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride structure
2503204-04-2 structure
Product name:1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No:2503204-04-2
MF:C16H23ClFNO3
MW:331.810127496719
CID:5656941
PubChem ID:165914172

1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-27193478
    • 1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
    • 2503204-04-2
    • 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
    • Inchi: 1S/C16H22FNO3.ClH/c1-16(2,3)18-8-12(13(9-18)15(19)20)11-6-5-10(21-4)7-14(11)17;/h5-7,12-13H,8-9H2,1-4H3,(H,19,20);1H
    • InChI Key: CHTLIXNCOSOXLP-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=C(C=CC=1C1CN(C(C)(C)C)CC1C(=O)O)OC

Computed Properties

  • Exact Mass: 331.1350495g/mol
  • Monoisotopic Mass: 331.1350495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų

1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27193478-5.0g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
5.0g
$3894.0 2025-03-20
Enamine
EN300-27193478-10g
2503204-04-2
10g
$5774.0 2023-09-10
Enamine
EN300-27193478-10.0g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
10.0g
$5774.0 2025-03-20
Enamine
EN300-27193478-2.5g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
2.5g
$2631.0 2025-03-20
Enamine
EN300-27193478-0.1g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
0.1g
$1183.0 2025-03-20
Enamine
EN300-27193478-0.25g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
0.25g
$1235.0 2025-03-20
Enamine
EN300-27193478-1.0g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
1.0g
$1343.0 2025-03-20
Enamine
EN300-27193478-0.05g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
0.05g
$1129.0 2025-03-20
Enamine
EN300-27193478-0.5g
1-tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
2503204-04-2 95.0%
0.5g
$1289.0 2025-03-20
Enamine
EN300-27193478-5g
2503204-04-2
5g
$3894.0 2023-09-10

Additional information on 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Introduction to 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 2503204-04-2)

1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2503204-04-2, belongs to a class of molecules that exhibit promise in various therapeutic applications, particularly in the development of novel drug candidates. The presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a methoxy group on the pyrrolidine core contributes to its distinctive chemical profile, which is likely to influence its interaction with biological targets.

The compound's structure is meticulously designed to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for medicinal chemists. The fluoro-substituent, in particular, is well-known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the methoxy group enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. These features make 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride a compelling candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) disorders. Pyrrolidine derivatives have shown promise in this area due to their ability to interact with various receptors and enzymes. The specific arrangement of functional groups in 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride suggests potential activity as an antagonist or partial agonist at certain receptors, which could be beneficial in treating conditions such as anxiety, depression, and cognitive disorders.

Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties. The fluoro-substituent at the 2-position of the phenyl ring in this compound not only improves metabolic stability but also influences electronic properties, which can affect binding interactions. This modification is particularly relevant in the context of developing selective ligands for neurological targets. Furthermore, the tert-butyl group at the 1-position provides steric hindrance, which can prevent non-specific interactions and improve target selectivity.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a crucial parameter in drug development, as it directly impacts bioavailability and therapeutic efficacy. The salt form also improves stability during storage and transportation, ensuring that the compound remains effective throughout its shelf life.

Current research in medicinal chemistry emphasizes the use of computational methods to predict and optimize molecular properties. Virtual screening and molecular docking studies have been employed to evaluate the potential binding affinity of 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride to various biological targets. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts. For instance, computational modeling has suggested that this compound may interact with enzymes involved in neurotransmitter synthesis or degradation, offering a potential therapeutic angle for CNS disorders.

Preclinical studies have begun to explore the pharmacological profile of this compound. Initial findings indicate that it exhibits moderate affinity for certain receptors without significant off-target effects. This selectivity is highly desirable in drug development, as it minimizes side effects and improves patient safety. Additionally, preliminary toxicity studies have shown that 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is well-tolerated at relevant doses, paving the way for further clinical investigations.

The development of novel therapeutic agents requires a comprehensive understanding of their chemical behavior and biological interactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been utilized to characterize this compound thoroughly. These methods provide detailed information about its molecular structure, purity, and stability profiles, which are essential for regulatory submissions and commercialization.

Future directions in research may involve exploring derivative compounds based on this scaffold to enhance potency or selectivity further. The versatility of pyrrolidine derivatives allows for modifications at multiple positions, enabling chemists to fine-tune their pharmacological properties systematically. By leveraging structural analogs and combinatorial chemistry approaches, researchers can accelerate the discovery process and identify lead compounds with optimized characteristics.

The pharmaceutical industry continues to invest heavily in innovative drug development programs aimed at addressing unmet medical needs. Compounds like 1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride represent promising candidates that could fill critical gaps in therapeutic landscapes. As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical reality.

In conclusion,1-Tert-butyl-4-(2-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 2503204-04-2) is a structurally interesting compound with potential applications in CNS drug development. Its unique combination of functional groups makes it a valuable scaffold for medicinal chemistry innovation. Ongoing research efforts are expected to yield further insights into its pharmacological properties and therapeutic potential.

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